Cas no 1805132-05-1 (3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile)

3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile
-
- インチ: 1S/C8H7F2N3O/c9-7(10)6-5(12)3-4(1-2-11)8(14)13-6/h3,7H,1,12H2,(H,13,14)
- InChIKey: WTPKDMVYORIWSX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(CC#N)C(N1)=O)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 78.9
3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024005789-500mg |
3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile |
1805132-05-1 | 97% | 500mg |
$931.00 | 2022-04-01 | |
Alichem | A024005789-1g |
3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile |
1805132-05-1 | 97% | 1g |
$1,848.00 | 2022-04-01 |
3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrileに関する追加情報
3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile: A Comprehensive Overview
3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile (CAS No. 1805132-05-1) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its pyridine ring with multiple substituents, including an amino group, a difluoromethyl group, a hydroxyl group, and an acetonitrile moiety, exhibits intriguing chemical properties and potential applications.
The synthesis of 3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile involves a multi-step process that typically begins with the preparation of the pyridine ring. Recent advancements in synthetic methodologies have enabled chemists to optimize the yield and purity of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the difluoromethyl group and the acetonitrile substituent. These methods not only enhance the efficiency of the synthesis but also pave the way for large-scale production.
One of the most compelling aspects of 3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile is its potential as a building block in drug discovery. The compound's structural features make it an attractive candidate for designing bioactive molecules with specific pharmacological properties. For example, the amino group can serve as a site for hydrogen bonding, while the hydroxyl group can enhance solubility and bioavailability. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various disease targets, including cancer and neurodegenerative disorders.
In addition to its role in pharmacology, 3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile has shown potential in materials science applications. Its ability to form stable coordination complexes with metal ions has led to investigations into its use in catalysis and sensor development. For instance, researchers have reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, offering improved selectivity and efficiency compared to traditional ligands.
The toxicity profile of 3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile has also been a subject of recent research. Studies conducted in vitro and in vivo have revealed that while the compound exhibits moderate cytotoxicity against certain cell lines, it demonstrates selectivity towards cancer cells over normal cells. These findings suggest that further optimization could yield compounds with enhanced therapeutic indices.
Looking ahead, the development of novel derivatives of 3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile is expected to expand its utility across various fields. For example, researchers are exploring the incorporation of additional functional groups to enhance its pharmacokinetic properties or to enable its use in targeted drug delivery systems. Furthermore, computational studies are being conducted to predict the binding affinities of this compound to various biological targets, which could guide future experimental efforts.
In conclusion, 3-Amino-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile (CAS No. 1805132-05-1) is a versatile compound with a wealth of potential applications. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and functions, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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